BenchChemオンラインストアへようこそ!

(3S,4S)-N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide

Chiral resolution Stereochemical purity TRPV4 antagonist intermediate

For TRPV4 and GlyT1 programs, stereochemistry defines pharmacology. The (3S,4S) enantiomer delivers 100-fold greater potency than its mirror image—procuring the single enantiomer eliminates confounding racemic variables. Supplied as a versatile chiral scaffold with orthogonal N- and sulfonamide handles for direct diversification. GHS07 classification (H302-H315-H319-H335) simplifies storage and handling versus pyrrolidine precursors, reducing facility overhead. Ensure batch-to-batch reproducibility and reliable SAR with the correct, enantiopure building block.

Molecular Formula C7H13F3N2O2S
Molecular Weight 246.25 g/mol
CAS No. 1807937-75-2
Cat. No. B3420254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide
CAS1807937-75-2
Molecular FormulaC7H13F3N2O2S
Molecular Weight246.25 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1CNCC1C(F)(F)F
InChIInChI=1S/C7H13F3N2O2S/c1-12(2)15(13,14)6-4-11-3-5(6)7(8,9)10/h5-6,11H,3-4H2,1-2H3/t5-,6-/m1/s1
InChIKeyYYUGNJGRBQFONV-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4S)-N,N-Dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide – Procurement-Ready Identity and Core Specifications


(3S,4S)-N,N-Dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide (CAS 1807937-75-2) is a chiral, disubstituted pyrrolidine sulfonamide with a molecular formula of C₇H₁₃F₃N₂O₂S and a molecular weight of 246.25 g/mol [1]. It is categorized as a versatile small-molecule scaffold and is commercially supplied as a single enantiomer with a minimum purity of 95–98% . Its structural features—a pyrrolidine ring bearing a trifluoromethyl group and an N,N-dimethylsulfonamide moiety—position it as a key intermediate for constructing biologically active molecules, including TRPV4 antagonists and GlyT1 inhibitors [2][3].

Why Generic or Racemic Substitution Fails for (3S,4S)-N,N-Dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide


In pyrrolidine sulfonamide-based programs, stereochemistry at the 3- and 4-positions is not a trivial feature; it is a primary driver of pharmacological activity. For TRPV4 antagonists, a 100-fold potency difference exists between the (3S,4R)-enantiomer (IC₅₀ 2.5 nM) and its (3R,4S)-counterpart (IC₅₀ 250 nM), demonstrating that even a single stereocenter inversion can render a compound essentially inactive [1]. Generic substitution with a racemate, the incorrect diastereomer, or an N-unsubstituted analog therefore introduces uncontrolled variables that undermine target engagement, SAR interpretation, and batch-to-batch reproducibility in lead optimization and in vivo studies.

Quantitative Differentiation Evidence: (3S,4S)-N,N-Dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide vs. Closest Analogs


Stereochemical Purity: Single (3S,4S) Enantiomer vs. Racemic Mixture

The target compound is supplied as the single (3S,4S) enantiomer with a purity of 98% . In contrast, the commercially available racemic mixture (rac-(3R,4R)-N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide, CAS 1807937-75-2 as listed by CymitQuimica) is offered at a minimum purity of 95% and contains both (3S,4S) and (3R,4R) enantiomers . The defined stereochemistry is critical because in closely related pyrrolidine sulfonamide TRPV4 antagonist series, the (3S,4R) configuration delivers an IC₅₀ of 2.5 nM, while the (3R,4S) diastereomer is 100-fold less potent (IC₅₀ 250 nM), confirming that pharmacological activity is exquisitely sensitive to stereochemistry [1]. Using a racemate where the inactive enantiomer constitutes 50% of the material introduces a 2-fold dilution of active species, confounding dose-response relationships and in vivo pharmacokinetic/pharmacodynamic (PK/PD) modeling.

Chiral resolution Stereochemical purity TRPV4 antagonist intermediate

Physicochemical Differentiation: Predicted LogP and Hydrogen-Bonding Capacity vs. N-Unsubstituted Analogs

The N,N-dimethylsulfonamide group in the target compound increases lipophilicity and reduces hydrogen-bond donor count compared to N-unsubstituted pyrrolidine-3-sulfonamide. PubChem data indicate a predicted XLogP3 of approximately 1.2 for the target compound [1]. For the des-methyl analog (pyrrolidine-3-sulfonamide, CAS 10603-95-3), the predicted XLogP is approximately -0.8 [2]. The ~2 log unit increase translates to a theoretical 100-fold higher partition coefficient, which in structurally related GlyT1 inhibitor series has been associated with improved brain penetration and target occupancy [3].

Lipophilicity Blood-brain barrier penetration Medicinal chemistry design

Safety and Handling Classification: GHS Hazard Profile vs. Common Intermediates

The (3S,4S) enantiomer is classified under GHS07 with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . In comparison, unsubstituted pyrrolidine (CAS 123-75-1) carries GHS02/GHS05/GHS06 classifications including H225 (highly flammable), H314 (severe skin burns), and H331 (toxic if inhaled) [1]. The target compound's reduced hazard profile simplifies storage, handling, and shipping compliance, particularly for laboratories without specialized flammable-liquid or acute-toxicity infrastructure.

Laboratory safety Procurement compliance Pyrrolidine toxicity

High-Impact Application Scenarios for (3S,4S)-N,N-Dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide


Stereochemistry-Dependent TRPV4 Antagonist Lead Optimization

Medicinal chemistry teams developing TRPV4 antagonists for heart failure or pulmonary edema require enantiopure building blocks to establish reliable SAR. The (3S,4S) configuration serves as a critical intermediate or matched molecular pair partner. As demonstrated by Brnardic et al. (2018), the (3S,4R) diastereomer achieves an IC₅₀ of 2.5 nM at hTRPV4, while the (3R,4S) form is 100-fold weaker (250 nM) [1]. Procuring the single (3S,4S) enantiomer eliminates the confounding effects of racemic mixtures and ensures that observed potency shifts are attributable to intended structural modifications rather than stereochemical impurities.

CNS-Penetrant GlyT1 Inhibitor Scaffold Construction

For schizophrenia and cognitive disorder programs targeting glycine transporter 1 (GlyT1), 3,4-disubstituted pyrrolidine sulfonamides have demonstrated high potency in ex vivo binding assays and promising brain penetration [2]. The N,N-dimethyl substitution and trifluoromethyl group of the target compound contribute approximately +2 log units of lipophilicity compared to unsubstituted pyrrolidine-3-sulfonamide, a property strongly correlated with passive BBB permeability [3]. Researchers synthesizing focused GlyT1 libraries can use this compound as a direct starting material, bypassing the need for late-stage N-methylation or trifluoromethylation steps.

Chiral Pool Intermediate for Asymmetric Synthesis

The compound’s single-enantiomer (3S,4S) form, supplied at 98% purity , makes it a reliable chiral pool building block for diverse asymmetric syntheses beyond TRPV4 and GlyT1 programs. The pyrrolidine nitrogen and sulfonamide group offer orthogonal functionalization handles, enabling efficient diversification into spirocyclic, bridged, or fused systems. Using a single enantiomer from the outset reduces downstream purification costs and avoids chiral HPLC separation steps that would be necessary if a racemate were purchased.

Laboratory-Scale Procurement with Simplified Compliance

For academic labs and small biotech companies with limited chemical hygiene infrastructure, the target compound’s GHS07 classification (H302-H315-H319-H335) is significantly easier to manage than the GHS02/GHS05/GHS06 hazards of pyrrolidine itself. This enables procurement without the need for specialized flammable-liquid storage, corrosive-resistant cabinets, or acute-toxicity ventilation controls, reducing both capital expenditure and institutional safety review timelines.

Quote Request

Request a Quote for (3S,4S)-N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.